N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
CAS No.: 477304-20-4
Cat. No.: VC4174952
Molecular Formula: C27H35FN4OS
Molecular Weight: 482.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477304-20-4 |
|---|---|
| Molecular Formula | C27H35FN4OS |
| Molecular Weight | 482.66 |
| IUPAC Name | N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C27H35FN4OS/c28-22-6-4-5-18(12-22)17-34-26-31-30-24(32(26)23-7-2-1-3-8-23)16-29-25(33)27-13-19-9-20(14-27)11-21(10-19)15-27/h4-6,12,19-21,23H,1-3,7-11,13-17H2,(H,29,33) |
| Standard InChI Key | BLFBTEXVVBWFQG-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Introduction
N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. It features a unique molecular structure incorporating both adamantane and 1,2,4-triazole moieties, which are known for their diverse biological activities. This compound is of significant interest in pharmaceutical research due to its potential applications in medicinal chemistry.
Synthesis
The synthesis of N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the adamantane moiety. The process may require optimization of reaction conditions such as temperature, pressure, and reaction time to enhance yield and purity.
Biological Activities
While specific biological activities of N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide are not detailed in the available literature, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group can enhance binding affinity to specific biological targets.
Research Findings and Future Directions
Given the potential biological activities of triazole derivatives, further research is warranted to explore the therapeutic applications of N-[(4-cyclohexyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide. This includes in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume